molecular formula C6H14N2O2S B1423055 1-Methylpiperidine-4-sulfonamide CAS No. 929632-63-3

1-Methylpiperidine-4-sulfonamide

Cat. No. B1423055
M. Wt: 178.26 g/mol
InChI Key: PDBKYXPVRLPNCU-UHFFFAOYSA-N
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Patent
US07538102B2

Procedure details

To a suspension of magnesium (0.426 g, 17.51 mmol) in THF (50 mL) was added 1,2-dibromoethane (0.058 mL, 0.674 mmol) and stirred for 10 min and then 4-chloro-1-methylpiperidine (1.8 g, 13.47 mmol) in THF (4 mL) was added and the mixture was refluxed under nitrogen overnight. Cooled solution of the (1-methylpiperidin-4-yl)magnesium chloride was canulated into a cold (−78° C.) solution of sulfuryl chloride (1.3 mL, 16 mmol) in THF (10 mL). The mixture was stirred at 0° C. for 1.5 h and cooled to −78° C. and bubbled ammonia gas for 10 min and stirred at −78° C. for 10 min and allowed to warm to r.t. maintained under balloon pressure of NH3 for 2 h. Diluted with 100 mL ether, filtered off the solids and the filtrate was concentrated to afford a brown solid. Brown solid in THF was stirred with K2CO3 for 1h and filtered and concentrated to afford 1-methylpiperidine-4-sulfonamide as a beige solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 1.59 (2 H, m), 1.84 (2 H, m), 1.93 (2 H, m), 2.15 (3 H, s), 2.71 (1 H, ddd, J=12.13, 8.32, 3.66 Hz), 2.84 (2 H, m), 6.69 (2 H, brs).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.058 mL
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.3 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].BrCCBr.Cl[CH:7]1[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]1.C[N:15]1CCC([Mg]Cl)CC1.[S:23](Cl)(Cl)(=[O:25])=[O:24].C([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH3:13][N:10]1[CH2:11][CH2:12][CH:7]([S:23]([NH2:15])(=[O:25])=[O:24])[CH2:8][CH2:9]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.426 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.058 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1CCN(CC1)C
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)[Mg]Cl
Step Six
Name
Quantity
1.3 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under nitrogen overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
bubbled ammonia gas for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t.
TEMPERATURE
Type
TEMPERATURE
Details
maintained under balloon pressure of NH3 for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
Diluted with 100 mL ether
FILTRATION
Type
FILTRATION
Details
filtered off the solids
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1CCC(CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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